
JWH-007-d9 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH-007-d9 (hydrochloride) is a synthetic cannabinoid compound that belongs to the naphthoylindole family. It is a deuterated analog of JWH-007, which means it contains deuterium atoms. This compound is primarily used as an analytical reference standard and has applications in scientific research, particularly in the study of cannabinoid receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JWH-007-d9 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of JWH-007. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Naphthoylation: The indole core is then naphthoylated using 1-naphthoyl chloride in the presence of a base such as triethylamine.
Deuteration: Deuterium atoms are introduced into the molecule through a deuterium exchange reaction, typically using deuterated solvents and catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of JWH-007-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
化学反应分析
Types of Reactions
JWH-007-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
JWH-007-d9 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for the quantification of JWH-007 in various samples.
Biology: Studied for its interaction with cannabinoid receptors (CB1 and CB2) to understand the pharmacological effects of synthetic cannabinoids.
Medicine: Investigated for potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for research purposes.
作用机制
JWH-007-d9 (hydrochloride) exerts its effects by acting as an agonist at cannabinoid receptors CB1 and CB2. The compound binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways. This activation results in various physiological effects, such as modulation of neurotransmitter release and alteration of pain perception.
相似化合物的比较
Similar Compounds
JWH-007: The non-deuterated analog of JWH-007-d9.
JWH-018: Another synthetic cannabinoid with similar binding affinity for CB1 and CB2 receptors.
JWH-073: A related compound with a slightly different chemical structure but similar pharmacological effects.
Uniqueness
JWH-007-d9 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it a valuable tool for analytical studies. The deuterium atoms provide stability and allow for precise quantification in mass spectrometry analyses. Additionally, the compound’s high affinity for cannabinoid receptors makes it a potent agonist, useful for studying the effects of synthetic cannabinoids.
属性
分子式 |
C24H30ClF2NO |
|---|---|
分子量 |
431.0 g/mol |
IUPAC 名称 |
(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?;/i1D3,2D2,3D2,14D2; |
InChI 键 |
RHYMGBAYGRUKNZ-VARXMWCISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
规范 SMILES |
CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


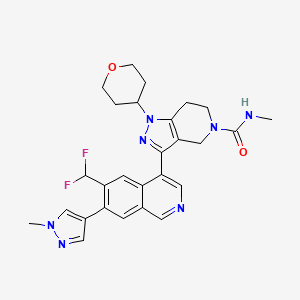
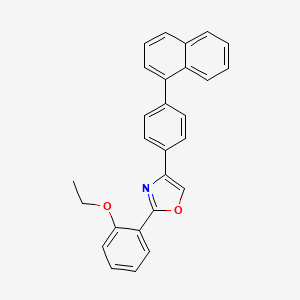
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
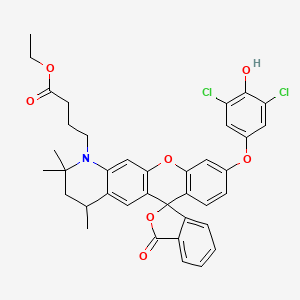
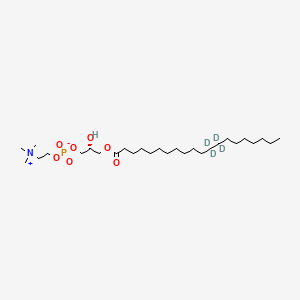
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
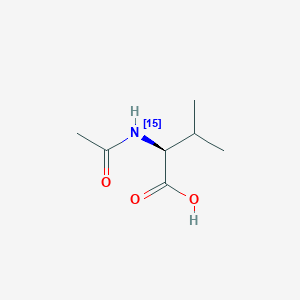



![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)



